molecular formula C9H12O B1215980 Isopropoxybenzene CAS No. 2741-16-4

Isopropoxybenzene

Cat. No.: B1215980
CAS No.: 2741-16-4
M. Wt: 136.19 g/mol
InChI Key: ZYNMJJNWXVKJJV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Isopropoxybenzene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding phenolic compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nitration of this compound typically yields nitrothis compound .

Scientific Research Applications

Pharmaceutical Development

Isopropoxybenzene is utilized as an intermediate in the synthesis of various pharmaceuticals. Its role enhances the efficacy and stability of drugs. Notably, derivatives such as isopropoxy benzene guanidine (IBG) have demonstrated significant antibacterial properties against pathogens like Staphylococcus aureus and Clostridium perfringens. Studies indicate that IBG disrupts bacterial cell membranes, leading to increased permeability and reduced intracellular ATP levels, which is critical for bacterial survival .

Case Study: Antibacterial Activity

  • A study evaluated the pharmacokinetics and pharmacodynamics of IBG in broilers infected with C. perfringens. The minimum inhibitory concentration (MIC) ranged from 0.5 to 32 mg/L, with effective dosages calculated for therapeutic use . This highlights the potential of this compound derivatives in veterinary medicine.

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent for synthesizing complex molecules. Its structure allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, making it a versatile building block in the creation of new chemical entities .

Applications in Synthesis

  • Used in the development of fine chemicals.
  • Acts as a precursor for synthesizing agrochemicals and specialty chemicals.

Material Science

The compound contributes to advancements in material science by being part of formulations that enhance the properties of polymers. This compound can improve thermal stability and mechanical strength in polymeric materials .

Material Properties

  • Enhances durability and resistance to environmental factors.
  • Used in creating advanced composites for industrial applications.

Cosmetic Industry

In cosmetics, this compound is incorporated into formulations due to its beneficial properties such as improved skin absorption and stability of active ingredients. It helps in enhancing the texture and performance of cosmetic products .

Flavor and Fragrance Industry

This compound is also utilized in the synthesis of aromatic compounds, contributing desirable scents and flavors to various products. Its application in this sector underscores its versatility beyond traditional chemical uses .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Notes
Pharmaceutical DevelopmentIntermediate for drug synthesisEffective against S. aureus and C. perfringens
Organic SynthesisReagent for complex molecule formationVersatile building block in organic chemistry
Material ScienceEnhances polymer propertiesImproves thermal stability and mechanical strength
Cosmetic IndustryImproves skin absorptionEnhances texture and performance
Flavor & FragranceSynthesis of aromatic compoundsAdds desirable scents to products

Comparison with Similar Compounds

Isopropoxybenzene can be compared with other similar compounds such as:

    Methoxybenzene (Anisole): Both compounds are ethers, but methoxybenzene has a methoxy group instead of an isopropoxy group.

    Ethoxybenzene (Phenetole): Similar to this compound, ethoxybenzene has an ethoxy group.

This compound’s uniqueness lies in its specific reactivity and applications in polymerization, catalysis, and sensor development, which are not as prominent in its similar compounds.

Biological Activity

Isopropoxybenzene, also known as isopropyl phenyl ether, is an organic compound with diverse applications in the chemical and pharmaceutical industries. Its biological activity, particularly in antibacterial contexts, has garnered attention in recent research. This article reviews the pharmacological properties of this compound and its derivatives, focusing on their antibacterial effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is characterized by a propoxy group attached to a benzene ring. This structure allows it to interact with biological membranes, making it a candidate for antibacterial activity. Recent studies have explored its derivative, isopropoxy benzene guanidine (IBG), which exhibits significant antibacterial properties against various pathogens.

The antibacterial activity of IBG has been primarily attributed to its ability to disrupt bacterial cell membranes. The following mechanisms have been identified:

  • Membrane Disruption : IBG binds to phospholipids in the bacterial membrane, leading to increased permeability and eventual cell lysis. Studies have shown that IBG can significantly dissipate the membrane potential (ΔΨ\Delta \Psi ) and disrupt the proton motive force (PMF), crucial for ATP synthesis in bacteria .
  • Intracellular ATP Depletion : The treatment with IBG results in a marked decrease in intracellular ATP levels while increasing extracellular ATP levels, indicating cellular damage and compromised energy metabolism .
  • Bactericidal Concentrations : The minimum inhibitory concentration (MIC) for IBG against various pathogens has been reported between 0.5–2 μg/mL, demonstrating its potency .

Case Studies

Several studies illustrate the effectiveness of IBG against different bacterial strains:

  • Staphylococcus aureus : IBG has shown bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). In vivo studies indicated that IBG could effectively treat invasive MRSA infections by disrupting cell membrane integrity .
  • Riemerella anatipestifer : In a pericarditis model, IBG significantly reduced bacterial loads when used alone or in combination with gentamicin. The study highlighted its low probability of developing resistance compared to traditional antibiotics .
  • Enterococcus spp. : Research demonstrated that IBG effectively disrupts the cell membrane potential of Enterococci, making it a promising candidate for treating infections caused by multidrug-resistant strains .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound and its derivatives:

Study ReferencePathogenMIC (μg/mL)Mechanism of ActionKey Findings
C. perfringens0.5–2Membrane disruptionIncreased permeability and ATP depletion
R. anatipestifer0.5–2Membrane damageSignificant reduction in bacterial load
Staphylococcus aureus0.5–2Membrane integrity disruptionEffective against MRSA infections
Enterococcus spp.0.5–2Cell membrane potential disruptionPotential for treating MDR infections
Streptococcus suis80Disruption of ΔΨmAttenuated effects from infection

Q & A

Basic Research Questions

Q. What are the key experimental considerations for synthesizing isopropoxybenzene with high purity?

Methodological Answer:

  • Use Williamson ether synthesis, ensuring stoichiometric control of sodium isopropoxide and bromobenzene.
  • Monitor reaction temperature (typically 60–80°C) to avoid side reactions like elimination or over-alkylation .
  • Purify via fractional distillation or column chromatography, verifying purity through GC-MS or HPLC (>99% purity threshold) .

Q. How can researchers characterize this compound’s molecular structure reliably?

Methodological Answer:

  • Combine 1^1H and 13^13C NMR spectroscopy to confirm the isopropyl group’s connectivity and aromatic substitution pattern.
  • Validate with FT-IR (C-O-C stretch at ~1250 cm1^{-1}) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What solvent systems are optimal for studying this compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
  • Control steric effects by comparing reactivity with bulkier electrophiles (e.g., tert-butyl vs. methyl groups) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in this compound’s reaction mechanism studies?

Methodological Answer:

  • Apply density functional theory (DFT) to model transition states and compare activation energies for competing pathways (e.g., SN_\text{N}2 vs. radical mechanisms).
  • Validate computational results with kinetic isotope effects (KIE) or Hammett plots .

Q. What strategies address discrepancies in spectroscopic data for this compound derivatives?

Methodological Answer:

  • Cross-validate using complementary techniques: X-ray crystallography for solid-state structure vs. solution-phase NMR.
  • Investigate solvent effects or temperature-dependent spectral shifts to explain anomalies .

Q. How should researchers design experiments to study this compound’s role in supramolecular assemblies?

Methodological Answer:

  • Employ PICO framework:

  • Population : this compound-functionalized monomers.
  • Intervention : Varying substituent positions.
  • Comparison : Assembly stability vs. non-functionalized analogs.
  • Outcome : Thermodynamic parameters (e.g., ΔG\Delta G) via isothermal titration calorimetry (ITC) .

Q. What statistical approaches are suitable for analyzing this compound’s catalytic efficiency in cross-coupling reactions?

Methodological Answer:

  • Use multivariate analysis (ANOVA) to isolate variables (e.g., catalyst loading, temperature).
  • Apply Bayesian inference to model uncertainty in low-yield reactions .

Q. Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in this compound-based kinetic studies?

Methodological Answer:

  • Document reaction conditions rigorously (e.g., moisture levels, inert atmosphere).
  • Share raw datasets and computational codes via open-access platforms (e.g., Zenodo) .

Q. What steps mitigate bias when interpreting this compound’s environmental degradation data?

Methodological Answer:

  • Use blinded analysis: Separate data collection and interpretation teams.
  • Apply negative control experiments to identify artifacts (e.g., photolytic byproducts) .

Q. Interdisciplinary Applications

Q. How does this compound’s electronic structure influence its performance in organic electronics?

Methodological Answer:

  • Measure HOMO/LUMO levels via cyclic voltammetry.
  • Correlate with charge-carrier mobility using field-effect transistor (FET) configurations .

Q. What protocols validate this compound’s use as a ligand in coordination chemistry?

Methodological Answer:

  • Perform X-ray absorption spectroscopy (XAS) to confirm metal-ligand bonding.
  • Compare stability constants (log K) with analogous ligands (e.g., methoxybenzene) .

Q. Ethical & Literature Review Considerations

Q. How to address ethical gaps in studies involving this compound’s toxicity profiling?

Methodological Answer:

  • Follow FINER criteria: Ensure Feasibility (in vitro assays before animal trials) and Ethical compliance (OECD guidelines).
  • Conduct systematic reviews to identify unreported hazards .

Q. What systematic review frameworks identify knowledge gaps in this compound’s applications?

Methodological Answer:

  • Use PRISMA guidelines for literature screening.
  • Apply SPIDER framework: Sample (aromatic ethers), Phenomenon (catalytic activity), Design (comparative studies), Evaluation (yield/efficiency), Research type (experimental) .

Properties

IUPAC Name

propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNMJJNWXVKJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181834
Record name Isopropyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2741-16-4
Record name (1-Methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2741-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl phenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropoxybenzene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.519
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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